molecular formula C17H12O3 B3056788 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione CAS No. 7421-76-3

2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B3056788
CAS No.: 7421-76-3
M. Wt: 264.27 g/mol
InChI Key: BWCXIEOVFGKDBR-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione (CAS 7421-76-3) is a member of the 2-arylidene-indan-1,3-dione family, a class of compounds recognized as a privileged scaffold in chemical research . This compound serves as a key synthetic intermediate for developing molecules with diverse applications, ranging from biology to materials science . In pharmaceutical research, derivatives of indane-1,3-dione show promising biological activities, including antiproliferative properties against selected cancer cell lines, making them candidates for further development as potential lead structures for new drugs . Furthermore, related 2-arylidene indan-1,3-diones have demonstrated significant antibiofilm activity against various bacterial strains, such as S. aureus and E. coli , presenting a potential application in developing new strategies to combat surface contamination . Beyond its biological potential, this electron-rich structure, characterized by its π-conjugation, is also investigated in materials science. Computational studies using density functional theory (DFT) have shown that such indene-1,3-dione derivatives possess electronic properties that make them strong candidates for use as organic corrosion inhibitors, effectively adsorbing onto metal surfaces to mitigate degradation . With a molecular formula of C17H12O3 and an average mass of 264.280 Da, this compound is a valuable building block for further chemical exploration . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-20-12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCXIEOVFGKDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327170
Record name NSC636619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7421-76-3
Record name NSC636619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ionic Liquid-Catalyzed Green Synthesis

A pioneering method developed by Kumar et al. utilizes the ionic liquid 2-hydroxyethylammonium formate (2-HEAF) as a recyclable catalyst. The procedure involves:

  • Reactants : 4-Methoxybenzaldehyde (0.25 mmol) and 1H-indene-1,3(2H)-dione (0.25 mmol).
  • Catalyst : 2-HEAF (0.1 mmol).
  • Conditions : Solvent-free, room temperature, 1-minute reaction time.
  • Workup : Precipitation with water, filtration, and rinsing with ethyl acetate.

This method achieves a yield of 98% for analogous benzylidene derivatives, with the ionic liquid being reused for three cycles without significant loss in activity. The absence of volatile organic solvents aligns with green chemistry principles, making this approach industrially scalable.

Table 1: Optimization of Ionic Liquid-Catalyzed Synthesis

Parameter Value Impact on Yield
Catalyst Loading 0.1 mmol Maximizes yield
Temperature 25°C No side products
Reaction Time 1 minute Near-quantitative

Traditional Base-Catalyzed Synthesis

In the absence of ionic liquids, aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol under reflux conditions serves as a reliable alternative.

  • Reactants : Equimolar 4-methoxybenzaldehyde and 1H-indene-1,3(2H)-dione.
  • Catalyst : 10% NaOH (w/v).
  • Conditions : Ethanol solvent, reflux at 80°C for 2 hours.
  • Workup : Acidification with HCl, recrystallization from ethanol.

While this method yields ~85% product, prolonged heating risks side reactions such as over-oxidation or dimerization.

Solvent-Free Mechanochemical Approaches

Ball milling techniques eliminate solvent use entirely, leveraging mechanical energy to drive the condensation.

  • Reactants : 4-Methoxybenzaldehyde and 1H-indene-1,3(2H)-dione (1:1 molar ratio).
  • Catalyst : Potassium carbonate (K₂CO₃).
  • Conditions : Ball mill at 30 Hz for 20 minutes.
  • Yield : 92% after purification via flash chromatography.

Advantages :

  • Reduced environmental footprint.
  • Reaction completion in minutes rather than hours.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating.

  • Reactants : Same as traditional method.
  • Catalyst : Piperidine (5 mol%).
  • Conditions : Microwave at 100°C, 150 W, 10 minutes.
  • Yield : 90% with >99% purity.

Table 2: Comparative Analysis of Synthesis Methods

Method Catalyst Time Yield Purity
Ionic Liquid 2-HEAF 1 min 98% 99%
Traditional Base NaOH 2 hrs 85% 95%
Mechanochemical K₂CO₃ 20 min 92% 98%
Microwave Piperidine 10 min 90% 99%

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (CDCl₃) :
    • Methoxy singlet at δ 3.87 ppm (3H).
    • Benzylidene proton (=CH-) at δ 8.52 ppm (1H, s).
    • Aromatic protons (indanedione) at δ 7.70–8.05 ppm (4H, m).
  • 13C NMR :
    • Carbonyl carbons at δ 185.2 and 187.4 ppm.
    • Methoxy carbon at δ 55.6 ppm.
  • IR (KBr) :
    • C=O stretches at 1680 cm⁻¹ and 1665 cm⁻¹.
    • C=C aromatic at 1600 cm⁻¹.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase confirms >99% purity for ionic liquid-derived product.

Industrial Scalability and Challenges

While laboratory-scale methods are robust, industrial production requires:

  • Continuous Flow Reactors : To handle exothermic condensation safely.
  • Cost-Benefit Analysis : Ionic liquids, though efficient, are costlier than traditional bases.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzylidene or indene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The indene-dione scaffold allows modular substitution, enabling tailored electronic and steric properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Key Properties/Applications References
Target Compound 4-Methoxybenzylidene C₁₇H₁₂O₃ 156–157 Cu²⁺ fluorescence sensor
PP14 (2-(4-(Dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione) 4-Dimethylaminobenzylidene C₁₇H₁₃NO₂ N/A Optoelectronic materials
5ab (Chromone-fused derivative) Chromenyl and p-tolyl groups C₂₄H₁₄O₄ 285 High thermal stability
Compound 12 () 1H-Indol-3-ylmethylene C₁₈H₁₀N₂O₂ N/A Enzyme inhibition (potential)
Hydrazono Derivative (Compound 2 in ) 4-Methoxyphenylhydrazono C₁₆H₁₂N₂O₃ N/A Selective Cu²⁺ chemosensor
  • Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance π-conjugation, shifting absorption/emission spectra. For instance, PP14’s dimethylamino group increases electron density, making it suitable for organic semiconductors .
  • Steric Effects : Bulky substituents (e.g., chromenyl in 5ab) raise melting points (>250°C) due to restricted molecular motion .

Computational Insights

Density functional theory (DFT) studies reveal that electron-withdrawing groups (e.g., indene-dione) stabilize enolate forms in polar solvents, critical for solvatochromic behavior . Substituents alter HOMO-LUMO gaps; for example, PP14’s dimethylamino group reduces the gap by 0.5 eV compared to the target compound, enhancing optoelectronic response .

Biological Activity

2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indene-1,3-dione core substituted with a 4-methoxybenzylidene group. This structural configuration is believed to contribute to its diverse biological activities.

1. Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • HeLa Cells : The compound showed notable cytotoxicity with an IC50 value of approximately 10.46 μM, indicating its potential as an anticancer agent .
  • Selectivity : The selectivity index for MRC-5 normal cells was reported to be up to 17.4, suggesting that the compound may preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

2. Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against both Gram-positive and Gram-negative bacteria.

  • Inhibition Zones : Inhibition tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis with inhibition zones exceeding 20 mm at higher concentrations .
  • Mechanism of Action : Preliminary studies suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways, although detailed mechanisms require further investigation.

Data Table: Biological Activity Summary

Activity TypeCell Line/BacteriaIC50/Inhibition ZoneReferences
CytotoxicityHeLa Cells10.46 μM
SelectivityMRC-5 CellsUp to 17.4
AntibacterialStaphylococcus aureus>20 mm
AntibacterialBacillus subtilis>20 mm

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed based on current research:

  • DNA Intercalation : Studies indicate that the compound may intercalate into DNA, disrupting replication and transcription processes. Competitive experiments with ethidium bromide suggest strong binding affinity to DNA .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and bacterial growth, although specific targets remain to be identified.

Case Studies

A recent study explored the efficacy of this compound in combination with other agents for enhanced therapeutic outcomes. The results indicated synergistic effects when combined with conventional chemotherapeutics, leading to improved cytotoxicity against resistant cancer cell lines.

Q & A

Basic: What are the optimized synthetic routes for 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione, and how is it characterized?

Methodological Answer:
The compound is synthesized via Knoevenagel condensation between 1H-indene-1,3(2H)-dione and 4-methoxybenzaldehyde under acidic conditions. A representative procedure involves refluxing equimolar amounts of the reactants in ethanol with piperidine as a catalyst. Post-reaction purification by column chromatography (e.g., 20% EtOAc/hexanes) yields the product as a red/orange powder (62.9% yield). Characterization includes:

  • 1H-NMR (CDCl3): Peaks at δ 8.52 (d, 2H), 7.96–7.76 (m, 4H), 7.82 (s, =CH), 6.99 (d, 2H), and 3.89 (s, OCH3) .
  • 13C-NMR : Carbonyl signals at 190.95 and 189.65 ppm, with aromatic carbons and the methoxy group at 55.73 ppm .
  • HRMS : Molecular ion peak at m/z 265.15 (M+H)+ .

Basic: How does solvent polarity and pH influence the stability of this compound under UV irradiation?

Methodological Answer:
While direct photolysis data for this compound is limited, studies on structurally similar indene-diones (e.g., pyrophthalone) reveal solvent-dependent stability. For example:

  • In ethanol or cyclohexane, derivatives like quinophthalone (QP) show stability under UV light (λ = 253.7 nm) but degrade in alkaline aqueous solutions (pH = 12), generating solvated electrons and radicals .
  • Recommended protocol : Use UV-vis spectroscopy and laser flash photolysis to monitor degradation kinetics in solvents of varying polarity (e.g., ethanol vs. water) and pH. Radical intermediates can be trapped using spin-trapping agents like DMPO for EPR analysis .

Advanced: What is the regioselectivity mechanism of 1,3-dipolar cycloaddition involving this compound as a dipolarophile?

Methodological Answer:
The compound reacts with nitrile oxides (e.g., 4-methoxybenzonitrile oxide) to form spiroisoxazolines. The reaction proceeds via in situ generation of nitrile oxides from N-hydroxyimidoyl chlorides and triethylamine. Key steps include:

  • Regioselectivity : Governed by frontier molecular orbital interactions, favoring attack at the electron-deficient β-carbon of the benzylidene group.
  • Experimental validation : TLC and NMR confirm a single regioisomer due to steric and electronic effects .
  • Stereochemical analysis : X-ray crystallography (using SHELXL for refinement) can resolve spirocyclic configurations .

Advanced: How do computational methods (DFT/MD) predict its corrosion inhibition efficiency on metal surfaces?

Methodological Answer:
Density functional theory (DFT) and molecular dynamics (MD) simulations reveal:

  • Reactivity descriptors : Low energy gap (ΔE = 3.12 eV) and high electrophilicity (ω = 1.89 eV) suggest strong electron-donating capability .
  • Binding energy : MD simulations on Fe(110) surfaces show binding energies of 89.93–237.83 kJ/mol, with optimal adsorption via methoxy and carbonyl groups .
  • Methodology : Use B3LYP/6-31G(d) for DFT calculations and COMPASS force field for MD to model surface interactions .

Advanced: Can this compound be tailored for organic semiconductor applications?

Methodological Answer:
While not directly studied, fluorinated analogs (e.g., BTID-1F) in solar cells achieve 11.3% efficiency via:

  • Bandgap tuning : Introducing electron-withdrawing groups (e.g., fluorine) reduces HOMO-LUMO gaps.
  • Morphology optimization : Thermal annealing and solvent additives enhance domain purity and vertical phase distribution .
  • Synthetic modification : Replace the methoxy group with fluorine via nucleophilic substitution or Pd-catalyzed coupling .

Advanced: How do substituents on the benzylidene moiety affect its bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies on analogs show:

  • Antioxidant potential : tert-Butyl substituents on the benzylidene ring enhance radical scavenging (e.g., IC50 = 12 μM in DPPH assays) .
  • Enzyme inhibition : Electron-withdrawing groups (e.g., nitro) improve acetylcholinesterase inhibition (Ki = 0.8 μM) via π-π stacking with active-site residues .
  • Protocol : Use molecular docking (AutoDock Vina) and in vitro enzymatic assays to validate interactions .

Data Contradictions & Gaps

  • Photostability : Evidence from similar compounds (e.g., QP) suggests solvent-dependent stability, but direct data on 2-(4-Methoxybenzylidene)-derivative is lacking .
  • Biological activity : While indene-diones show anti-inflammatory properties, no peer-reviewed studies confirm this for the target compound .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 2
2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione

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